molecular formula C21H22FN3O2 B593438 AB-Fubica CAS No. 1801338-22-6

AB-Fubica

货号: B593438
CAS 编号: 1801338-22-6
分子量: 367.4 g/mol
InChI 键: KTVPQJSKKGZIEA-IBGZPJMESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AB-FUBICA 是一种合成大麻素,作为大麻素受体 CB1 和 CB2 的强效激动剂。在结构上,它被归类为吲哚类合成大麻素,已被确定为一种新型的精神活性物质。

科学研究应用

AB-FUBICA 在科学研究中的应用已得到广泛研究。在化学领域,它被用作液相色谱-质谱 (LC-MS) 和气相色谱-质谱 (GC-MS) 等分析方法的参考标准。这些方法用于检测和量化生物样本和法医调查中的合成大麻素 .

在生物学和医学领域,this compound 用于研究合成大麻素对内源性大麻素系统的药理作用。它作为一种工具来研究合成大麻素在 CB1 和 CB2 受体上的结合亲和力和活性。这项研究有助于了解合成大麻素的潜在治疗和不良反应 .

在工业领域,this compound 用于开发用于医疗和娱乐目的的新型合成大麻素。它也用于配制含有合成大麻素的草药产品和化学粉末。

作用机制

AB-FUBICA 通过作为大麻素受体 CB1 和 CB2 的强效激动剂发挥作用。这些受体是内源性大麻素系统的一部分,在调节疼痛、情绪、食欲和记忆等各种生理过程方面发挥着至关重要的作用。当 this compound 与这些受体结合时,它会激活它们并触发一系列细胞内信号通路 .

CB1 受体的激活主要负责 this compound 的精神活性作用,包括感知改变、欣快感和放松。CB2 受体的激活与抗炎和免疫调节作用有关。This compound 作用机制中涉及的确切分子靶点和通路仍在研究中 .

未来方向

The future directions for research on AB-FUBICA include elucidating its synthesis process, chemical reactions, physical and chemical properties, and safety profile. Additionally, more research is needed to understand its mechanism of action and potential therapeutic uses .

生化分析

Biochemical Properties

AB-Fubica plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The metabolic profiles of this compound were investigated using both human liver microsome and zebrafish models . The main metabolic pathways of the phase I metabolism included ester hydrolysis, methylation, ester hydrolysis combined with decarboxylation, hydroxylation, ester hydrolysis combined with indazole ring hydroxylation, etc., while glucuronidation served as the main metabolic pathway of the phase II metabolism .

Cellular Effects

As a synthetic cannabinoid, it is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also affect metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

AB-FUBICA 可以通过各种合成途径合成。一种常见的方法是将 1-(4-氟苄基)-1H-吲哚-3-羧酸与 1-氨基-3-甲基-1-氧代丁-2-基氯在适当的反应条件下反应。该反应通常需要使用三乙胺等碱和二氯甲烷等溶剂。然后通过重结晶或色谱法纯化所得产物 .

This compound 的工业生产方法尚未有详细的文献记载,但它们可能涉及类似的合成路线,并针对大规模生产进行了优化。这可能包括使用自动化反应器和连续流系统以提高效率和产率。

化学反应分析

AB-FUBICA 会经历各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及叠氮化钠等亲核试剂。这些反应形成的主要产物取决于所使用的特定条件和试剂 .

例如,用高锰酸钾氧化 this compound 可生成相应的羧酸衍生物。用氢化铝锂还原可生成相应的醇。与亲核试剂的取代反应可导致形成 this compound 的各种取代衍生物。

相似化合物的比较

AB-FUBICA 在结构上与其他合成大麻素(如 AB-FUBINACA、ADB-FUBICA 和 AB-PINACA)相似。这些化合物共用一个吲哚或吲唑核心结构,并在不同位置具有不同的取代基。This compound 在其特定的取代模式和对大麻素受体的结合亲和力方面是独一无二的 .

与 AB-FUBINACA 相比,this compound 在吲哚氮上的取代不同,这影响了它的结合亲和力和效力。ADB-FUBICA 具有类似的结构,但在酰胺基上的取代不同。AB-PINACA 具有不同的核心结构,但与 this compound 具有相似的药理特性 .

参考文献

属性

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c1-13(2)19(20(23)26)24-21(27)17-12-25(18-6-4-3-5-16(17)18)11-14-7-9-15(22)10-8-14/h3-10,12-13,19H,11H2,1-2H3,(H2,23,26)(H,24,27)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVPQJSKKGZIEA-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001032632
Record name AB-FUBICA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1801338-22-6
Record name N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1801338-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ab-fubica
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801338226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AB-FUBICA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AB-FUBICA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6SUE53VVY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What are the primary metabolic pathways of AB-FUBICA in humans?

A1: Research using human liver microsomes identified N-dealkylation and hydroxylation as the major metabolic pathways for this compound []. Specifically, these modifications occur predominantly on the 1-amino-alkyl moiety of the molecule. Other metabolic transformations observed include hydroxylation, amide hydrolysis, and dehydrogenation. These findings suggest that metabolites generated through N-dealkylation and hydroxylation could be potential biomarkers for monitoring this compound intake [].

Q2: What makes this compound and similar compounds of interest in the context of new psychoactive substances?

A2: this compound belongs to a group of cannabimimetic indazole and indole derivatives that have emerged as new psychoactive substances (NPS) []. These compounds often feature a valine amino acid amide residue and have been increasingly detected in illicit drug markets, gradually replacing older generations of synthetic cannabinoids []. The emergence of this compound and its counterparts highlights the constantly evolving landscape of NPS and the need for continuous research to understand their potential risks and develop effective detection methods.

Q3: What analytical techniques are used to identify and characterize this compound and its metabolites?

A3: Researchers utilize advanced analytical techniques like ultra-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (UPLC-HR-MS/MS) to identify and characterize this compound and its metabolites []. This technique allows for the separation and detection of compounds based on their mass-to-charge ratios, enabling the identification of specific metabolic products even in complex biological matrices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。